

Application Notes and Protocols for the Synthesis and Use of EAPB0202

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Compound of Interest

Compound Name: **EAPB0202**

Cat. No.: **B12764749**

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These application notes provide a comprehensive guide for the synthesis and biological evaluation of **EAPB0202**, an imidazo[1,2-a]quinoxaline derivative. **EAPB0202** is the N-demethylated metabolite of EAPB0203, a compound with demonstrated anti-tumoral activity against melanoma.^[1] This document is intended for researchers, scientists, and drug development professionals.

Chemical Information

Compound	IUPAC Name	Molecular Formula	Molecular Weight
EAPB0202	1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine	C ₁₈ H ₁₆ N ₄	288.35 g/mol
EAPB0203	N-methyl-1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine	C ₁₉ H ₁₈ N ₄	302.38 g/mol

Synthesis of EAPB0202

The synthesis of **EAPB0202** can be achieved through a multi-step process adapted from general methods for the synthesis of imidazo[1,2-a]quinoxaline derivatives.^{[2][3][4]} The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for **EAPB0202**.

Experimental Protocols: Synthesis

Materials and Reagents:

- o-phenylenediamine
- Oxalic acid
- Phosphorus oxychloride (POCl_3)
- Dimethylformamide (DMF)
- Ammonia (in dioxane and aqueous solution)
- Sodium hydride (NaH)
- Dimethylacetamide (DMA)
- 3-phenylpropanal
- Standard laboratory glassware and purification equipment (silica gel for chromatography)

Protocol:

Step 1: Synthesis of 2,3-dichloroquinoxaline

- A mixture of o-phenylenediamine and oxalic acid is heated to produce 2,3-quinoxalinediol.
- The resulting 2,3-quinoxalinediol is refluxed with phosphorus oxychloride and a catalytic amount of dimethylformamide to yield 2,3-dichloroquinoxaline.

Step 2: Synthesis of 2-amino-3-chloroquinoxaline

- 2,3-dichloroquinoxaline is treated with a solution of ammonia in dioxane to selectively substitute one chlorine atom, yielding 2-amino-3-chloroquinoxaline.

Step 3: Synthesis of 4-chloro-1-(2-phenethyl)imidazo[1,2-a]quinoxaline

- 2-amino-3-chloroquinoxaline is reacted with 3-phenylpropanal in the presence of a strong base such as sodium hydride in dimethylacetamide to facilitate the condensation and cyclization, forming the imidazo[1,2-a]quinoxaline core.

Step 4: Synthesis of **EAPB0202**

- The intermediate 4-chloro-1-(2-phenethyl)imidazo[1,2-a]quinoxaline is subjected to nucleophilic substitution with aqueous ammonia to yield the final product, **EAPB0202** (1-(2-phenethyl)imidazo[1,2-a]quinoxalin-4-amine).
- The crude product is purified by column chromatography on silica gel.

Biological Activity and Applications

EAPB0202 is the primary metabolite of EAPB0203, a compound that has shown significant cytotoxic activity against human melanoma cell lines.[\[1\]](#) The biological activity of **EAPB0202** is expected to be comparable to its parent compound.

In Vitro Cytotoxicity Data (for EAPB0203)

Cell Line	Cancer Type	IC ₅₀ (µM)	Reference Compounds IC ₅₀ (µM)
A375	Human Melanoma	1.57 [3] [5]	Imiquimod: 70, Fotemustine: 173 [5]
M4Be	Human Melanoma	> Imiquimod, Fotemustine [1]	Not specified

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol outlines a method to determine the cytotoxic effects of **EAPB0202** on a cancer cell line (e.g., A375 human melanoma).



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Caption: Workflow for MTT cell viability assay.

Materials and Reagents:

- A375 human melanoma cell line
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **EAPB0202** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a buffered solution)
- Microplate reader

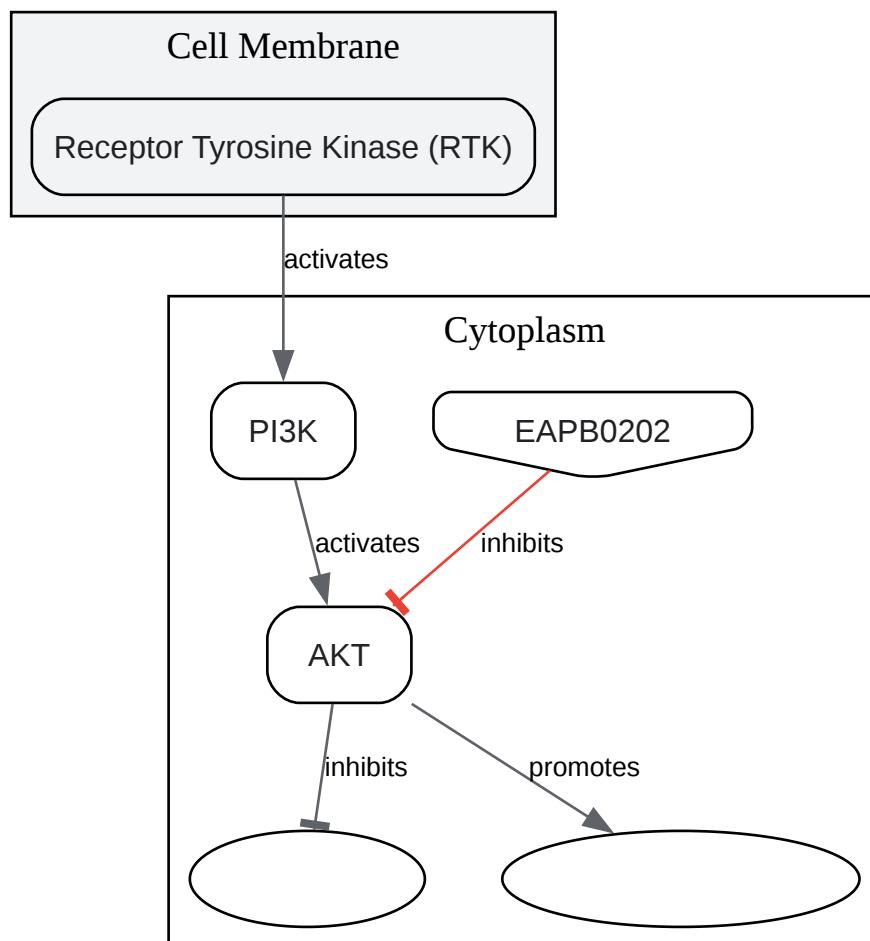
Protocol:

- Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **EAPB0202** in a complete culture medium. Remove the old medium from the wells and add 100 μ L of the **EAPB0202** dilutions. Include wells with vehicle control (DMSO) and untreated cells.
- Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Solubilization: Add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.

- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC_{50} value (the concentration of **EAPB0202** that inhibits cell growth by 50%).

Mechanism of Action and Signaling Pathway

The broader class of imidazo[1,2-a]quinoxalines has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway.^[6] Downregulation of this pathway can lead to the induction of apoptosis.



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Caption: Proposed signaling pathway for **EAPB0202**.

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